molecular formula C17H19N3O3S B2880461 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 2034235-33-9

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No. B2880461
CAS RN: 2034235-33-9
M. Wt: 345.42
InChI Key: IMFOJNFLGHMPGI-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : Research into novel compounds often explores their potential as therapeutic agents. For instance, studies have focused on the synthesis of new heterocyclic compounds with anti-inflammatory and analgesic properties, highlighting the importance of chemical synthesis in drug discovery (Abu‐Hashem et al., 2020). Similarly, another study elaborated on synthesizing azetidinone analogues and their antimicrobial and antitubercular activities, demonstrating the potential of such compounds in treating infections (Samadhiya et al., 2013).
  • Antimicrobial and Antitubercular Activities : The development of compounds with specific biological activities is crucial for addressing various health challenges. Research on pyrimidine-azetidinone analogues has shown promising antimicrobial and antitubercular activities, indicating the role of chemical compounds in combating microbial infections (Chandrashekaraiah et al., 2014).

Advanced Building Blocks for Drug Discovery

  • Building Blocks for Lead Optimization : The search for novel chemical structures that can serve as building blocks for drug discovery is an ongoing aspect of pharmaceutical research. Studies on "stretched" analogues of piperidine, piperazine, and morpholine, for example, highlight the exploration of new compounds for lead optimization programs, demonstrating the continuous need for innovative chemical entities in drug development (Feskov et al., 2019).

properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15-13-5-1-2-6-14(13)16(22)20(15)11-9-19(10-11)17(23)18-8-12-4-3-7-24-12/h1-4,7,11,13-14H,5-6,8-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFOJNFLGHMPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

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